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Introduction
Mitapivat (formerly AG-348) is a first-in-class, orally available, allosteric activator of the

pyruvate kinase (PK) enzyme. Pyruvate kinase is a critical enzyme in the glycolytic pathway,

catalyzing the final step to produce adenosine triphosphate (ATP). In red blood cells (RBCs),

which lack mitochondria, glycolysis is the sole source of ATP, essential for maintaining cellular

integrity, function, and survival. Deficiencies in RBC PK activity, as seen in Pyruvate Kinase

Deficiency (PKD), or other conditions that increase RBC energy demands, lead to chronic

hemolytic anemia. This technical guide provides a comprehensive overview of the preclinical

data for mitapivat across various hemolytic anemias, including PKD, sickle cell disease (SCD),

thalassemia, and hereditary spherocytosis.

Mechanism of Action
Mitapivat activates both wild-type and a variety of mutant forms of the red blood cell-specific

pyruvate kinase isoform (PKR), leading to increased enzymatic activity.[1][2][3] This

enhancement of PKR function results in increased ATP production and a decrease in the

upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[1][3] The elevation of ATP levels

helps to improve RBC health and survival, while the reduction in 2,3-DPG increases

hemoglobin's affinity for oxygen, which is particularly beneficial in SCD.[4]
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Caption: Mechanism of action of mitapivat in red blood cells.

Preclinical Data in Pyruvate Kinase Deficiency
(PKD)
In vitro studies using RBCs from patients with PKD demonstrated that mitapivat significantly

increases PKR activity and ATP levels.

Table 1: In Vitro Effects of Mitapivat on PKD Red Blood Cells
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Parameter
Fold Increase
(Mean)

Fold Increase
(Range)

Reference

PKR Activity 1.8 1.2 - 3.4 [2][5]

ATP Levels 1.5 1.0 - 2.2 [2][5]

Preclinical Data in Sickle Cell Disease (SCD)
Preclinical studies in SCD have focused on mitapivat's dual mechanism of increasing ATP and

decreasing 2,3-DPG to reduce sickle hemoglobin (HbS) polymerization.

In Vitro & Ex Vivo Studies
Ex vivo treatment of RBCs from SCD patients with mitapivat resulted in a substantial increase

in PKR activity and ATP levels, along with a decrease in 2,3-DPG.[3]

Table 2: Ex Vivo Effects of Mitapivat on SCD Red Blood Cells

Parameter Mean Change Reference

PKR Activity +129% [3]

2,3-DPG Levels -17% [3]

Animal Model Studies
Studies in the Townes mouse model of SCD showed that mitapivat treatment led to increased

ATP levels and a reduction in oxidative stress and the percentage of erythrocytes retaining

mitochondria.[1][6]

Preclinical Data in Thalassemia
Mitapivat has been investigated for its potential to improve ineffective erythropoiesis and

anemia in thalassemia.

In Vitro & Ex Vivo Studies
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Ex vivo treatment of erythrocytes from patients with beta-thalassemia showed increased PKR

activity and ATP levels.[3]

Animal Model Studies
In the Hbbth3/+ mouse model of beta-thalassemia intermedia, oral administration of mitapivat

ameliorated anemia, improved red cell survival, and reduced ineffective erythropoiesis and iron

overload.[3][7][8][9]

Table 3: Effects of Mitapivat in Hbbth3/+ Mouse Model of Beta-Thalassemia

Parameter Observation Reference

Hemoglobin Increased [7]

Red Cell Half-life Increased (9.6 to 14 days) [7]

Markers of Hemolysis Reduced [7]

Ineffective Erythropoiesis Ameliorated [7][8]

Iron Overload Reduced [7][8]

Preclinical Data in Hereditary Spherocytosis
In a mouse model of hereditary spherocytosis, mitapivat treatment improved anemia and

markers of hemolysis.[3]

Experimental Protocols
In Vitro/Ex Vivo Treatment of Red Blood Cells

Cell Source: Whole blood from patients or healthy controls.

RBC Purification: Red blood cells were purified using microcrystalline α-cellulose columns.[2]

Incubation: Purified RBCs or whole blood were incubated with mitapivat (up to 10 µM) for up

to 24 hours at 37°C in a phosphate-buffered saline solution containing glucose, adenine, and

mannitol.[2][10]
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Analyses: Following incubation, cells were harvested for the measurement of PKR activity

and ATP levels.[2][10]

Animal Model Studies (General Workflow)
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Caption: General experimental workflow for preclinical animal studies.

Measurement of PKR Activity
PK activity was measured spectrophotometrically by monitoring the rate of NADH oxidation,

which is coupled to the conversion of phosphoenolpyruvate to pyruvate. The assay is typically
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performed in the presence of varying concentrations of the substrate phosphoenolpyruvate.[2]

Measurement of ATP Levels
Intracellular ATP levels in RBCs were measured using commercially available colorimetric or

luminescence-based ATP assay kits, such as the CellTiter-Glo® Luminescent Cell Viability

Assay (Promega) or kits from Sigma-Aldrich.[1][2] The assays are based on the ATP-

dependent luciferin-luciferase reaction, where the amount of light produced is proportional to

the ATP concentration.

Measurement of 2,3-DPG Levels
2,3-DPG levels in RBCs were quantified using liquid chromatography-tandem mass

spectrometry (LC-MS/MS) on snap-frozen whole blood samples.[4]

Conclusion
The preclinical data for mitapivat provide a strong rationale for its clinical development in a

range of hemolytic anemias. By activating the red blood cell pyruvate kinase, mitapivat

addresses the underlying metabolic defect in PKD and offers a novel therapeutic approach for

other hemolytic anemias characterized by increased energy demands and metabolic stress on

red blood cells. The consistent findings across in vitro, ex vivo, and animal model studies

demonstrate mitapivat's potential to improve anemia, reduce hemolysis, and ameliorate

disease-specific pathologies such as ineffective erythropoiesis and iron overload. These

preclinical findings have paved the way for ongoing and completed clinical trials that are further

defining the therapeutic role of mitapivat in these debilitating disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7776327/
https://www.researchgate.net/publication/359201238_Mitapivat_increases_ATP_and_decreases_oxidative_stress_and_erythrocyte_mitochondria_retention_in_a_SCD_mouse_model
https://pmc.ncbi.nlm.nih.gov/articles/PMC7776327/
https://ashpublications.org/bloodadvances/article/7/24/7539/498652/One-year-safety-and-efficacy-of-mitapivat-in
https://www.benchchem.com/product/b12760342?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/359201238_Mitapivat_increases_ATP_and_decreases_oxidative_stress_and_erythrocyte_mitochondria_retention_in_a_SCD_mouse_model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12760342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases
enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of
PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]

3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic
anemias - PMC [pmc.ncbi.nlm.nih.gov]

4. ashpublications.org [ashpublications.org]

5. scispace.com [scispace.com]

6. Mitapivat increases ATP and decreases oxidative stress and erythrocyte mitochondria
retention in a SCD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

7. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-
thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Mitapivat, a pyruvate kinase activator, improves transfusion burden and reduces iron
overload in β-thalassemic mice | Haematologica [haematologica.org]

10. thalassaemia.org.cy [thalassaemia.org.cy]

To cite this document: BenchChem. [Preclinical Profile of Mitapivat: A Pyruvate Kinase
Activator for Hemolytic Anemias]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12760342#preclinical-data-for-mitapivat-in-hemolytic-
anemias]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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